molecular formula C15H13BrO3 B2428790 Methyl 5-(benzyloxy)-2-bromobenzoate CAS No. 431052-32-3

Methyl 5-(benzyloxy)-2-bromobenzoate

Cat. No. B2428790
M. Wt: 321.17
InChI Key: KLDGAVFZSVMKKB-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-bromobenzoate is a chemical compound used in scientific research. It is a derivative of benzoic acid and is commonly used in organic synthesis. This compound has gained importance due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Large-Scale Synthesis : Methyl 5-(benzyloxy)-2-bromobenzoate and related compounds have been synthesized for potential applications in treating hyperproliferative and inflammatory disorders, as well as cancer. An efficient large-scale synthesis process has been developed (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

  • Antipsychotic Agents : Compounds similar to Methyl 5-(benzyloxy)-2-bromobenzoate have been studied for their potential as antipsychotic agents. These studies focus on their antidopaminergic properties, which are critical in the treatment of psychiatric disorders (Högberg, Ström, Hall, & Ögren, 1990).

  • Cancer Treatment : Some derivatives have shown promise in photodynamic therapy for cancer treatment due to their properties as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Material Science Applications

  • Liquid Crystals : Methyl 5-(benzyloxy)-2-bromobenzoate derivatives have been used in the synthesis of novel liquid crystals. These materials have potential applications in electronic displays and other optoelectronic devices (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).

  • Supramolecular Dendrimers : The compound has been utilized in the rational design and synthesis of spherical supramolecular dendrimers, which are important in the development of nanoscale materials and devices (Balagurusamy, Ungar, Percec, & Johansson, 1997).

  • Molecular Rearrangement Studies : Research on molecular rearrangements involving Methyl 5-(benzyloxy)-2-bromobenzoate derivatives has provided insights into reaction mechanisms and the development of novel synthetic strategies (Eckert, Rauhut, Katritzky, & Steel, 1999).

  • Electrochemical Properties : The electrochemical properties of Methyl 5-(benzyloxy)-2-bromobenzoate and its derivatives have been studied, contributing to our understanding of charge transfer mechanisms in organic molecules (Gibson, Mazzochette, Chege, Kahi, Kamau, & Mugweru, 2016).

  • Antimicrobial Activities : Derivatives of Methyl 5-(benzyloxy)-2-bromobenzoate have been synthesized and evaluated for antimicrobial activities, expanding the potential therapeutic applications of these compounds (Sanjeeva, Rao, Prasad, & Ramana, 2021).

properties

IUPAC Name

methyl 2-bromo-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGAVFZSVMKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(benzyloxy)-2-bromobenzoate

Synthesis routes and methods I

Procedure details

To a solution of 2-Bromo-5-hydroxy-benzoic acid methyl ester (80 g, 347 mmol) and K2CO3 (71.9 g, 520 mmol) in DMF (800 mL) was added BnBr (500 g, 416.2 mmol) at RT. The mixture was stirred at RT under N2 for 5 hr. The reaction mixture was diluted with H2O (500 mL) and extracted with ethyl acetate (100 mL*3). The organic phase was washed with saturated sodium bicarbonate solution 500 mL, dried over Na2SO4. After concentration, the crude product was purified by silica gel chromatography eluted with PE:EA=4:1 to give title product (100 g, 90% yield) as an off-white solid.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
71.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of methyl-2-bromo-5-hydroxybenzoate (1.0 g, 4.33 mmol), benzyl bromide (0.62 mL, 5.19 mmol), and K2CO3 (780 mg, 5.63 mmol) in anhydrous DMF (8 mL) was stirred at room temperature for 21 h under nitrogen atmosphere. The mixture was poured into equal volumes of water and EtOAc (1:1, 20 mL), then the layers were separated. The aqueous layer was further extracted with equal volume of EtOAc before the organic layers were combined and dried over anhydrous Na2SO4 and filtered. The solvent was removed under reduced pressure. The residue was purified by silica gel column using Combiflash to give methyl 5-(benzyloxy)-2-bromobenzoate (1.39 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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